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Compound of Interest

Compound Name: Aminoguanidine bicarbonate

Cat. No.: B042354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aminoguanidine bicarbonate (AGB), also known as aminoguanidinium hydrogen carbonate,

is a stable, white crystalline powder with the chemical formula C₂H₈N₄O₃.[1] It serves as a

crucial and versatile intermediate in the synthesis of a wide array of pharmaceutical

compounds. Its unique structure, featuring a reactive hydrazine and a guanidine moiety, allows

for its participation in various condensation and cyclization reactions, making it a valuable

building block for the construction of heterocyclic systems.[2] These heterocyclic scaffolds are

prevalent in many drug molecules, highlighting the importance of AGB in medicinal chemistry.

[2][3] Beyond its role as a synthetic intermediate, aminoguanidine itself has been investigated

for therapeutic applications, including the treatment of chronic renal failure and its potential use

in Alzheimer's disease.[1]

Physicochemical Properties of Aminoguanidine
Bicarbonate
A summary of the key physical and chemical properties of aminoguanidine bicarbonate is

presented below.
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Property Value Reference

CAS Number 2582-30-1

Molecular Formula CH₆N₄·H₂CO₃ (C₂H₈N₄O₃)

Molecular Weight 136.11 g/mol

Appearance White crystalline powder [1][4]

Solubility

Negligibly soluble in water;

Insoluble in alcohol and other

acids

[1]

Melting Point
170-172°C (with

decomposition)

Stability Unstable when heated

Applications in Pharmaceutical Synthesis
Aminoguanidine bicarbonate is a key precursor in the synthesis of numerous active

pharmaceutical ingredients (APIs), primarily through the formation of heterocyclic structures.

Synthesis of Heterocyclic Compounds
Heterocyclic compounds are fundamental to medicinal chemistry, with over 85% of all

biologically active chemical entities containing a heterocycle.[3] AGB is particularly important in

the synthesis of nitrogen-containing heterocycles.

1,2,4-Triazoles: The 1,2,4-triazole ring is considered a vital pharmacophore and can act as a

bioisostere for the amide bond in peptide analogs.[5] Aminoguanidine bicarbonate is

widely used for the synthesis of 3-amino-1,2,4-triazoles by reacting it with carboxylic acids or

their derivatives.[5][6] These triazole derivatives exhibit a broad spectrum of biological

activities, including antifungal, anti-inflammatory, and anticancer properties.[2]

1,2,4-Triazines: AGB can be condensed with α-dicarbonyl compounds to form 3-amino-1,2,4-

triazine derivatives.[2][7] For instance, the reaction with 4,4'-difluorobenzil in n-butanol yields

3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine, a compound evaluated for its plant protection

and antifungal activity.[2]
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Precursor to Specific Drug Classes
The heterocyclic scaffolds derived from AGB are central to the structure of various therapeutic

agents.

Antitumor and Antileukemic Agents: AGB is utilized in the synthesis of compounds with

antitumor and antileukemic properties.[1]

Antiviral Agents (Neuraminidase Inhibitors): It serves as an intermediate in the synthesis of

neuraminidase inhibitors, which are crucial for the inhibition of the influenza virus.[1]

Kinase Inhibitors: The design of kinase inhibitors, a significant class of anticancer drugs,

often incorporates heterocyclic motifs that can be synthesized from AGB.[8][9] The versatility

of AGB allows for the creation of diverse molecular scaffolds that can be tailored to target

specific kinase active sites.[10]

Reaction Pathways and Logical Relationships
The following diagrams illustrate the central role of aminoguanidine bicarbonate in

pharmaceutical synthesis.
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Caption: Synthesis of Heterocyclic Intermediates from AGB.
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Caption: AGB as a Precursor to Diverse Therapeutic Classes.

Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 5-
Substituted 3-Amino-1,2,4-triazoles
This protocol is adapted from a green chemistry approach for the direct condensation of

carboxylic acids with aminoguanidine bicarbonate.[5]

Materials:

Aminoguanidine bicarbonate (1.36 g, 0.01 mol)

37% Hydrochloric acid (1.25 mL, 0.015 mol)

Organic carboxylic acid (0.012 mol)

G10 microwave process vial

Anton Paar Monowave 300 microwave reactor (or equivalent)

Rotary evaporator
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Drying oven

Procedure:

Neutralization of Aminoguanidine Bicarbonate: a. In a suitable flask, mix 1.36 g (0.01 mol)

of aminoguanidine bicarbonate with 1.25 mL (0.015 mol) of 37% HCl. b. Agitate the

mixture for 1 hour at room temperature. c. Evaporate the water in a vacuum to obtain dry

aminoguanidine hydrochloride.[5] d. Dry the resulting solid in a drying oven at 45°C.[5]

Microwave-Assisted Condensation: a. Place the dried aminoguanidine hydrochloride and the

selected organic acid (0.012 mol) into a G10 microwave process vial. b. If the carboxylic acid

is a solid (e.g., benzoic acid), a minimal amount of a suitable solvent like isopropanol may be

added.[5] c. Seal the vial and place it in the microwave reactor. d. Irradiate the mixture at

180°C for 3 hours.[5]

Isolation: a. After the reaction is complete and the vial has cooled, collect the product. b. The

resulting 5-substituted 3-amino-1,2,4-triazoles are often obtained as white solids and can be

characterized without further purification.[5]

Experimental Workflow Diagram:
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Preparation of Aminoguanidine HCl
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Caption: Workflow for Microwave-Assisted Triazole Synthesis.
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Quantitative Data Summary for Triazole Synthesis:

The yield of 5-substituted 3-amino-1,2,4-triazoles is dependent on the starting carboxylic acid

and reaction conditions.

Starting
Carboxylic
Acid

Product
Reaction Time
(h)

Temperature
(°C)

Reported Yield
(%)

Acetic Acid

3-amino-5-

methyl-1,2,4-

triazole

3 180 High

Propionic Acid
3-amino-5-ethyl-

1,2,4-triazole
3 180 High

Benzoic Acid

3-amino-5-

phenyl-1,2,4-

triazole

3 180 High

(Note: Specific

yield

percentages can

vary and should

be determined

experimentally.

The reference

indicates a

general method

for achieving

good to excellent

yields.)[5][11]

Protocol 2: Laboratory Scale Synthesis of
Aminoguanidine Bicarbonate
This protocol is based on the reduction of nitroguanidine using zinc powder, a classic and

effective method.[12]
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Materials:

Nitroguanidine (216 g, 2.07 mol)

Purified zinc dust (740 g, 11.3 mol)

Glacial acetic acid (128 g, 2.14 mol)

Ammonium chloride (200 g)

Sodium bicarbonate (220 g, 2.62 mol)

Cracked ice

Mechanical stirrer, large beakers, Büchner funnel

Procedure:

Preparation of Reactant Paste: a. Thoroughly grind together 216 g of nitroguanidine and 740

g of purified zinc dust in a mortar. b. Add approximately 400 mL of water and stir to form a

thick paste. Transfer the paste to a 3 L beaker surrounded by an ice bath.

Reduction Reaction: a. In a separate 3 L beaker with a mechanical stirrer, cool a solution of

128 g of glacial acetic acid in 130 mL of water to 5°C. b. Slowly add the nitroguanidine-zinc

paste to the stirred acetic acid solution, maintaining the reaction temperature between 5°C

and 15°C. Add cracked ice as needed to control the temperature and consistency. The

addition may take up to 8 hours.[12] c. After the addition is complete, slowly warm the

mixture to 40°C on a water bath and hold for 1-5 minutes, or until the reduction is complete

(test with ferrous ammonium sulfate solution).[12]

Filtration and Washing: a. Immediately filter the solution from the insoluble material using a

large Büchner funnel. b. Transfer the residue back to the beaker, mix well with 1 L of water,

and filter again. c. Repeat the washing of the residue twice more with 600 mL portions of

water.

Precipitation of Aminoguanidine Bicarbonate: a. Combine all the filtrates in a 5 L flask. Add

200 g of ammonium chloride and stir until dissolved.[12] b. While stirring, add 220 g of
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sodium bicarbonate over about 10 minutes. The product will begin to precipitate. c. Place the

solution in a refrigerator overnight to complete precipitation.

Isolation and Final Washing: a. Collect the precipitate by filtration. b. Wash the filter cake by

suspending it in 400 mL of a 5% ammonium chloride solution, followed by filtration. c. Wash

the cake again with two 400 mL portions of distilled water. d. Air-dry the final product, which

should be a white solid. The expected yield is approximately 180-182 g (63-64%).[12]

Conclusion
Aminoguanidine bicarbonate is an indispensable intermediate in pharmaceutical synthesis,

primarily due to its ability to efficiently form heterocyclic structures that are core to many

therapeutic agents. Its application in forming triazoles and triazines, which are precursors to a

wide range of drugs including antitumor, antiviral, and kinase inhibitors, underscores its

significance.[2] The protocols provided offer reliable methods for both the synthesis of AGB

itself and its subsequent use in creating valuable pharmaceutical building blocks, facilitating

further research and development in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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